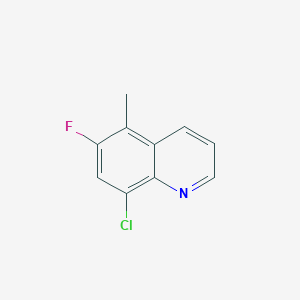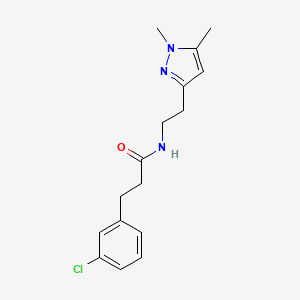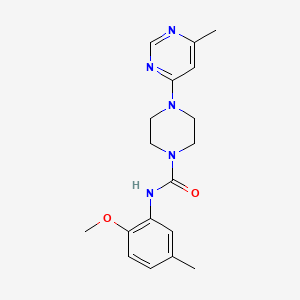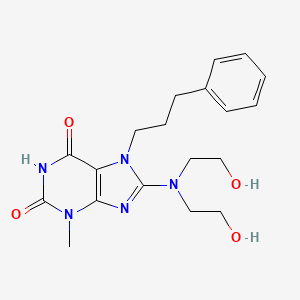
N-pyrazin-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyrazin-2-ylprop-2-enamide is an organic compound characterized by the presence of a pyrazine ring attached to a prop-2-enamide group
Mechanism of Action
Target of Action
Related compounds such as n-(pyridin-2-yl)amides have been associated with significant biological and therapeutic value
Mode of Action
It is known that n-(pyridin-2-yl)amides, a related compound, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that N-pyrazin-2-ylprop-2-enamide may interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds such as n-(pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that this compound may affect similar biochemical pathways.
Result of Action
Related compounds such as n-(pyridin-2-yl)amides have been associated with varied medicinal applications . This suggests that this compound may have similar effects.
Action Environment
It is known that the synthesis of related compounds such as n-(pyridin-2-yl)amides can be influenced by different reaction conditions . This suggests that environmental factors may similarly influence the action of this compound.
Biochemical Analysis
Biochemical Properties
N-pyrazin-2-ylprop-2-enamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial in the development of diabetic complications . The compound’s interaction with aldose reductase involves binding to the enzyme’s active site, thereby preventing the reduction of glucose to sorbitol. Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and inflammation. The compound affects cell signaling pathways by inhibiting the activity of specific kinases, leading to altered phosphorylation states of downstream targets. This modulation can result in changes in cellular metabolism, such as reduced glucose uptake and altered lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of aldose reductase, inhibiting its activity and preventing the accumulation of sorbitol. This inhibition reduces osmotic stress and cellular damage associated with diabetic complications. Additionally, this compound can activate antioxidant response elements, leading to increased expression of antioxidant enzymes and reduced oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can maintain its inhibitory effects on aldose reductase and antioxidant properties over extended periods. Its efficacy may decrease with prolonged exposure to light or air .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase and reduces oxidative stress without significant adverse effects. At higher doses, this compound may exhibit toxicity, leading to adverse effects such as liver damage and altered metabolic function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose and lipid metabolism. It interacts with enzymes such as aldose reductase and antioxidant enzymes, influencing metabolic flux and metabolite levels. The compound’s inhibition of aldose reductase reduces the conversion of glucose to sorbitol, thereby affecting the polyol pathway. Additionally, its antioxidant properties help maintain redox balance and protect against oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, such as the liver and kidneys. Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins. This compound’s localization within tissues can affect its efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. It may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pyrazin-2-ylprop-2-enamide typically involves the reaction of pyrazine-2-carboxylic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-pyrazin-2-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: N-pyrazin-2-ylprop-2-enamine.
Substitution: Halogenated or alkylated pyrazine derivatives.
Scientific Research Applications
N-pyrazin-2-ylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Comparison with Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine ring structure.
Chalcones: Compounds with a similar enone structure but different ring systems.
Pyrrolopyrazines: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.
Uniqueness: N-pyrazin-2-ylprop-2-enamide stands out due to its unique combination of a pyrazine ring and a prop-2-enamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-pyrazin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-7(11)10-6-5-8-3-4-9-6/h2-5H,1H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPZITFKJCNPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2532327.png)




![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)

![2-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2532339.png)
![Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate](/img/structure/B2532340.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2532341.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532343.png)
